molecular formula C18H19Br2NO2S B14217036 1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione CAS No. 530158-10-2

1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione

Cat. No.: B14217036
CAS No.: 530158-10-2
M. Wt: 473.2 g/mol
InChI Key: DWHZXEKULQWMOW-UHFFFAOYSA-N
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Description

1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione is a complex organic compound that belongs to the class of thienoisoindole derivatives This compound is characterized by its unique structure, which includes bromine atoms and an ethylhexyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione typically involves multiple steps. One common method starts with the bromination of 3,4-diaminopyridine using hydrobromic acid, resulting in the formation of 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienoisoindole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione is unique due to its specific combination of bromine atoms and an ethylhexyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

CAS No.

530158-10-2

Molecular Formula

C18H19Br2NO2S

Molecular Weight

473.2 g/mol

IUPAC Name

1,3-dibromo-6-(2-ethylhexyl)thieno[3,4-f]isoindole-5,7-dione

InChI

InChI=1S/C18H19Br2NO2S/c1-3-5-6-10(4-2)9-21-17(22)13-7-11-12(8-14(13)18(21)23)16(20)24-15(11)19/h7-8,10H,3-6,9H2,1-2H3

InChI Key

DWHZXEKULQWMOW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=CC3=C(SC(=C3C=C2C1=O)Br)Br

Origin of Product

United States

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